4-(2-hydroxypropan-2-yl)furan-2-sulfonamide is a heterocyclic sulfonamide inhibitor targeting human carbonic anhydrase (CA) isoforms. It demonstrates potent, low-nanomolar inhibition of tumor-associated isoforms CA IX and CA XII, which are key regulators of pH in the hypoxic microenvironment of solid tumors and are validated targets for cancer therapy. Due to its high affinity and demonstrated selectivity over ubiquitous, off-target isoforms like CA I and CA II, this compound serves as a critical chemical probe for studying cancer biology and as a foundational building block for developing advanced therapeutics, including targeted protein degraders.
Substituting this compound with close analogs is inadvisable for targeted research due to significant penalties in potency and isoform selectivity. Structure-activity relationship (SAR) data reveals that replacing the furan core with a thiophene ring, or removing the tertiary hydroxyl group, measurably alters the binding affinity for target isoforms CA IX/XII and, critically, for off-target isoforms CA I/II. Such modifications disrupt the precise geometry and hydrogen-bonding network within the enzyme's active site, rendering analogs unsuitable for applications that depend on maximizing potency and maintaining a clean selectivity window against ubiquitous CA isoforms.
This compound exhibits a potent inhibition constant (Ki) of 5.9 nM against the cancer-related isoform hCA IX, while showing significantly weaker inhibition of the widespread cytosolic isoform hCA II (Ki = 107 nM). This represents an 18.1-fold selectivity for the target isoform. In contrast, the benchmark clinical inhibitor Acetazolamide (AZA) is non-selective, inhibiting hCA II (Ki = 12 nM) more potently than hCA IX (Ki = 25 nM).
| Evidence Dimension | Inhibition Constant (Ki) & Selectivity Index (Ki hCA II / Ki hCA IX) |
| Target Compound Data | Ki hCA IX = 5.9 nM; Selectivity Index = 18.1 |
| Comparator Or Baseline | Acetazolamide: Ki hCA IX = 25 nM; Selectivity Index = 0.48 |
| Quantified Difference | Over 37-fold higher isoform selectivity compared to Acetazolamide. |
| Conditions | Enzymatic inhibition assay against recombinant human carbonic anhydrase isoforms. |
For developing targeted anticancer agents or chemical probes, this high selectivity is critical to minimize off-target effects and toxicity associated with inhibiting the physiologically important CA II isoform.
Direct comparative analysis within the same study shows that the furan-based scaffold of the target compound provides superior inhibition of hCA IX (Ki = 5.9 nM) and hCA XII (Ki = 4.8 nM) compared to its direct thiophene analog. The thiophene-based comparator yielded Ki values of 7.5 nM and 5.2 nM against hCA IX and hCA XII, respectively, demonstrating a measurable loss of potency.
| Evidence Dimension | Inhibition Constant (Ki) vs. hCA IX |
| Target Compound Data | 5.9 nM |
| Comparator Or Baseline | Thiophene analog: 7.5 nM |
| Quantified Difference | 27% more potent (lower Ki) than the thiophene analog. |
| Conditions | Enzymatic inhibition assay against recombinant human CA IX isoform. |
This evidence justifies the specific procurement of the furan-containing compound for SAR studies and lead optimization programs where maximizing target affinity is a primary objective.
The compound has been successfully utilized as the carbonic anhydrase-binding 'warhead' in the synthesis of a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CA IX. Its selection was based on its established high affinity and selectivity, confirming its compatibility with complex synthetic routes for developing next-generation therapeutics. The resulting PROTAC demonstrated effective, concentration-dependent degradation of CA IX in cell-based assays.
| Evidence Dimension | Functional Utility in Downstream Synthesis |
| Target Compound Data | Successfully incorporated as a CA IX ligand in a functional PROTAC. |
| Comparator Or Baseline | Generic or unvalidated building blocks lacking demonstrated high-affinity target engagement. |
| Quantified Difference | N/A (Demonstrated functional utility vs. hypothetical utility) |
| Conditions | Multi-step organic synthesis of a PROTAC, followed by Western blot analysis for protein degradation in human cell lines (e.g., HeLa). |
Procuring this specific compound de-risks and accelerates the development of targeted protein degraders by providing a validated, high-affinity starting point, saving significant time and resources in ligand selection and synthesis.
Given its potent and selective inhibition of CA IX and XII, this compound is an ideal starting point for medicinal chemistry campaigns aimed at developing novel therapeutics targeting hypoxic tumors. Its well-defined SAR provides a strong foundation for further optimization.
As validated in the literature, this molecule serves as a procurement-ready warhead for synthesizing PROTACs that specifically target CA IX for degradation, offering an alternative therapeutic modality to simple inhibition.
The compound's high selectivity for CA IX/XII over CA I/II allows researchers to precisely dissect the roles of these tumor-associated isoforms in cancer cell metabolism, invasion, and metastasis, without the confounding effects of inhibiting ubiquitous CAs.
Irritant